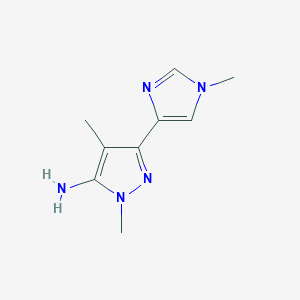
1,4-Dimethyl-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethyl-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amine is a synthetic organic compound that features both pyrazole and imidazole rings. These heterocyclic structures are known for their diverse biological activities and are often found in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amine typically involves the formation of the pyrazole ring followed by the introduction of the imidazole moiety. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate diketones or hydrazines to form the pyrazole ring.
N-Alkylation: Introduction of methyl groups through alkylation reactions using methylating agents like methyl iodide.
Imidazole Formation: Constructing the imidazole ring via cyclization of diamines with aldehydes or ketones.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes:
Catalysis: Using catalysts to increase reaction efficiency and yield.
Continuous Flow Chemistry: Implementing continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of functional groups using reducing agents such as sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its heterocyclic structure.
Industry: May be used in the development of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amine would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-5-amino-1H-pyrazole: Similar pyrazole structure but lacks the imidazole ring.
4-Methyl-1H-imidazole: Contains the imidazole ring but lacks the pyrazole structure.
1,4-Dimethyl-3-(1H-imidazol-4-yl)-1H-pyrazol-5-amine: Similar structure but with different substitution patterns.
Uniqueness
1,4-Dimethyl-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amine is unique due to the presence of both pyrazole and imidazole rings, which may confer distinct biological activities and chemical reactivity compared to compounds with only one of these rings.
Properties
Molecular Formula |
C9H13N5 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2,4-dimethyl-5-(1-methylimidazol-4-yl)pyrazol-3-amine |
InChI |
InChI=1S/C9H13N5/c1-6-8(12-14(3)9(6)10)7-4-13(2)5-11-7/h4-5H,10H2,1-3H3 |
InChI Key |
TZTIRFQMRXSGMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CN(C=N2)C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


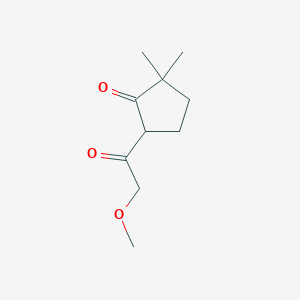
![N-(but-3-yn-1-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B13317384.png)

![3-[(Azetidin-3-yloxy)methyl]-5-methylpyridine](/img/structure/B13317393.png)
![4-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline](/img/structure/B13317408.png)
amine](/img/structure/B13317417.png)
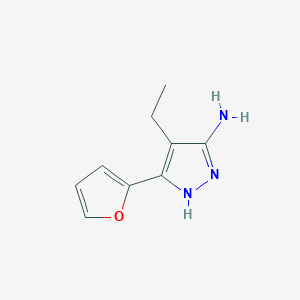
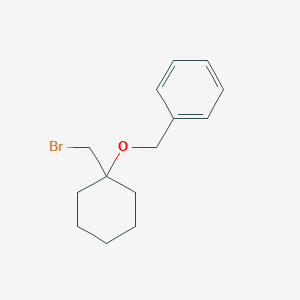
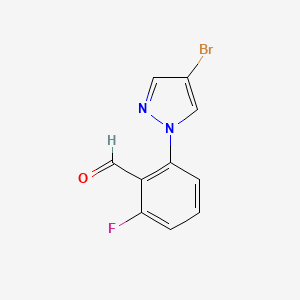
![(Butan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine](/img/structure/B13317444.png)
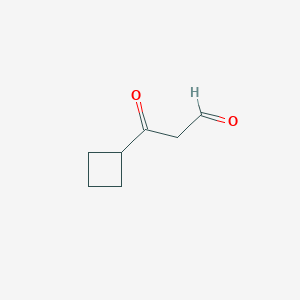
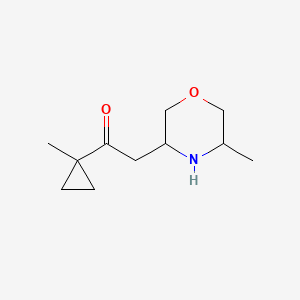
![3-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13317453.png)
![2-(2-Methoxyacetyl)spiro[4.4]nonan-1-one](/img/structure/B13317457.png)
